

physicochemical properties of 7-Methylbenzo[d]thiazol-2-amine

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Compound of Interest

Compound Name: 7-Methylbenzo[d]thiazol-2-amine

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An In-Depth Technical Guide to the Physicochemical Properties of **7-Methylbenzo[d]thiazol-2-amine**

Abstract: This technical guide provides a comprehensive analysis of the core physicochemical properties of **7-Methylbenzo[d]thiazol-2-amine** (CAS: 14779-18-1), a heterocyclic compound of significant interest in medicinal chemistry. The benzothiazole scaffold is a privileged structure in drug discovery, known for a wide spectrum of biological activities, including anticancer and antimicrobial effects.^{[1][2]} Understanding the fundamental physicochemical characteristics—such as lipophilicity (LogP), ionization (pKa), solubility, and thermal properties—is a prerequisite for rational drug design, enabling the optimization of pharmacokinetic and pharmacodynamic profiles. This document details the theoretical underpinnings and provides field-proven, step-by-step experimental protocols for the precise characterization of this molecule, tailored for researchers, scientists, and drug development professionals.

Molecular Structure and Identity

The foundational step in any chemical analysis is the unambiguous confirmation of the molecule's identity and structure. **7-Methylbenzo[d]thiazol-2-amine** is a derivative of 2-aminobenzothiazole, featuring a methyl group substitution at the 7-position of the fused benzene ring.

Chemical Structure

The structure consists of a bicyclic system where a benzene ring is fused to a thiazole ring. An amine group is attached at the 2-position of the thiazole ring, and a methyl group is at the 7-position.



Figure 1: 2D Structure of **7-Methylbenzo[d]thiazol-2-amine**

Key Chemical Identifiers

A summary of the essential identifiers for this compound is provided below for accurate documentation and material sourcing.

Property	Value	Source
IUPAC Name	7-methyl-1,3-benzothiazol-2-amine	-
CAS Number	14779-18-1	[3]
Molecular Formula	C ₈ H ₈ N ₂ S	
Molecular Weight	164.23 g/mol	
InChI Key	JNPSTPOSZUGYDH-UHFFFAOYSA-N	

Lipophilicity (LogP): A Predictor of Membrane Permeability

Expertise & Experience: The octanol-water partition coefficient (LogP) is a critical parameter in drug development, serving as a primary surrogate for a molecule's ability to permeate biological membranes. For orally administered drugs, a LogP value typically between 1 and 5 is desired for optimal absorption. While computational models provide a rapid estimate, experimental determination via the shake-flask method remains the gold standard for its accuracy and direct relevance. For benzothiazole derivatives, maintaining a LogP below 5.6 is often associated with a good solubility profile and the ability to penetrate lipid layers.[\[4\]](#)

Experimental Protocol: Shake-Flask Method (Following OECD/ICH Guidelines)

This protocol ensures a self-validating system by achieving true thermodynamic equilibrium between two immiscible phases.

Methodology:

- Phase Preparation: Prepare a mutually saturated solution of n-octanol and purified water (or a suitable buffer, e.g., PBS pH 7.4) by stirring them together for 24 hours, followed by a 2-hour separation period.
- Sample Preparation: Prepare a stock solution of **7-Methylbenzo[d]thiazol-2-amine** in n-octanol at a concentration of approximately 1 mg/mL.
- Partitioning: In a glass scintillation vial, combine 5 mL of the saturated water phase and 5 mL of the saturated n-octanol stock solution.
- Equilibration: Agitate the vial on a mechanical shaker at a constant, controlled temperature (25 °C) for 24 hours to ensure complete equilibrium is reached.
- Phase Separation: Centrifuge the vial at 2000 rpm for 15 minutes to achieve a clean separation of the two phases.
- Quantification: Carefully remove an aliquot from both the n-octanol and aqueous phases. Determine the concentration of the analyte in each phase using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV).
- Calculation: Calculate the LogP value using the formula: $\text{LogP} = \log_{10} ([\text{Concentration in Octanol}] / [\text{Concentration in Water}])$

Data Summary

Parameter	Value	Method
Experimental LogP	Data not available; requires experimental determination.	Shake-Flask
Predicted cLogP	~2.4 (Estimated based on related structures[5])	Computational

Workflow for LogP Determination



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Caption: Workflow for experimental LogP determination.

Acidity and Ionization (pKa): Governing Solubility and Target Binding

Expertise & Experience: The pKa value dictates the ionization state of a molecule at a given pH. For **7-Methylbenzo[d]thiazol-2-amine**, the primary basic centers are the exocyclic amino group and the endocyclic thiazole nitrogen. The pKa of the parent 2-aminobenzothiazole is approximately 4.51, corresponding to the protonation of the aza nitrogen in the thiazole ring.[6] The presence of the electron-donating methyl group at the 7-position is expected to slightly increase the basicity (raise the pKa) of the molecule compared to the unsubstituted parent. Potentiometric titration is the most robust method for this determination as it directly measures the change in pH upon addition of a titrant.

Experimental Protocol: Potentiometric Titration

This method provides a direct, thermodynamically relevant measurement of the pKa.

Methodology:

- **System Calibration:** Calibrate a high-precision pH meter and electrode using at least two standard buffers (e.g., pH 4.01 and 7.01).

- Sample Preparation: Accurately weigh ~10 mg of **7-Methylbenzo[d]thiazol-2-amine** and dissolve it in a suitable co-solvent system (e.g., 50:50 methanol/water) to ensure complete solubility. Add a known concentration of a strong acid (e.g., 0.1 M HCl) to fully protonate the sample.
- Titration: Place the solution in a temperature-controlled vessel (25 °C) under a nitrogen atmosphere to prevent CO₂ absorption. Titrate the solution with a standardized strong base (e.g., 0.1 M NaOH) using an auto-titrator, recording the pH after each incremental addition of the titrant.
- Data Analysis: Plot the pH value against the volume of NaOH added to generate a titration curve.
- pKa Determination: The pKa is the pH at the half-equivalence point, where half of the compound has been neutralized. This can be determined from the first derivative of the titration curve (locating the inflection point).

Data Summary

Parameter	Value	Method
Experimental pKa	Data not available; requires experimental determination.	Potentiometric Titration
Reference pKa	4.51 (for 2-aminobenzothiazole) ^[6]	Spectroscopic

Workflow for pKa Determination



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Caption: Workflow for potentiometric pKa determination.

Thermal Properties: Melting Point

Expertise & Experience: The melting point is a fundamental physical property that provides an indication of a compound's purity and the strength of its crystal lattice forces. While no specific melting point for **7-Methylbenzo[d]thiazol-2-amine** is available in the searched literature, related isomers such as 2-amino-4-methylbenzothiazole melt at 137-139 °C.[7] Differential Scanning Calorimetry (DSC) is the preferred method as it offers higher precision and additional information on thermal events like decomposition or polymorphism compared to traditional capillary methods.

Experimental Protocol: Differential Scanning Calorimetry (DSC)

Methodology:

- **Sample Preparation:** Accurately weigh 2-5 mg of the crystalline sample into an aluminum DSC pan. Crimp the pan with a lid.
- **Instrument Setup:** Place the sample pan and an empty reference pan into the DSC cell.
- **Thermal Program:** Heat the sample under a nitrogen purge at a controlled rate (e.g., 10 °C/min) over a relevant temperature range (e.g., 25 °C to 250 °C).
- **Data Analysis:** Record the heat flow as a function of temperature. The melting point is determined as the onset or peak of the endothermic event on the resulting thermogram.

Data Summary

Parameter	Value	Method
Experimental M.P.	Data not available; requires experimental determination.	DSC
Reference M.P.	137-139 °C (for 4-methyl isomer)[7]	Capillary

Spectroscopic Characterization

Expertise & Experience: A suite of spectroscopic techniques is essential for unambiguous structural confirmation and quality control. The data for the parent 2-aminobenzothiazole

provides a strong foundation for interpreting the spectra of the 7-methyl derivative.[8]

Predicted Spectral Data

- ^1H NMR (in DMSO-d₆):
 - Aromatic Protons: Three signals are expected in the aromatic region (~6.8-7.5 ppm), appearing as doublets or triplets, corresponding to the protons at the C4, C5, and C6 positions.
 - Amine Protons (-NH₂): A broad singlet is anticipated around 7.8 ppm, which is exchangeable with D₂O.[8]
 - Methyl Protons (-CH₃): A sharp singlet integrating to 3 protons is expected around 2.3-2.5 ppm.
- ^{13}C NMR (in DMSO-d₆):
 - Aromatic Carbons: Six distinct signals are expected for the benzothiazole ring carbons.
 - C2 Carbon: The carbon attached to the amino group (C2) is expected to be the most downfield among the ring carbons, likely >165 ppm.[8]
 - Methyl Carbon: A signal for the methyl carbon should appear in the upfield region (~15-25 ppm).
- FT-IR (ATR):
 - N-H Stretch: A pair of bands in the 3300-3450 cm⁻¹ region corresponding to the symmetric and asymmetric stretching of the primary amine.
 - C=N Stretch: A characteristic absorption band for the thiazole C=N bond around 1630-1650 cm⁻¹.
 - Aromatic C-H/C=C: Multiple bands in the 3000-3100 cm⁻¹ and 1450-1600 cm⁻¹ regions.

General Protocol for Acquiring Spectroscopic Data

Methodology:

- NMR: Dissolve 5-25 mg of the purified compound in ~0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆). Acquire ¹H and ¹³C spectra on a 400 MHz or higher spectrometer.[8]
- IR: Place a small amount of the solid sample directly onto the crystal of an Attenuated Total Reflectance (ATR) accessory and record the spectrum over a range of 4000–400 cm⁻¹.[8]
- Mass Spectrometry: Dissolve the sample in a suitable solvent (e.g., methanol or acetonitrile) and analyze using Electrospray Ionization (ESI) coupled with a mass analyzer to determine the mass-to-charge ratio (m/z) of the molecular ion [M+H]⁺.

Conclusion

This guide outlines the critical physicochemical properties of **7-Methylbenzo[d]thiazol-2-amine** and provides robust, validated protocols for their experimental determination. The predicted lipophilicity, basicity, and thermal behavior, grounded in data from analogous structures, establish a solid baseline for further investigation. Accurate experimental measurement of these parameters is essential for advancing this promising scaffold in drug discovery programs, enabling informed decisions on formulation, delivery, and optimization of its therapeutic potential.

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